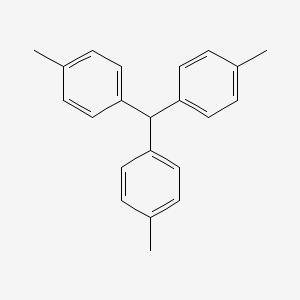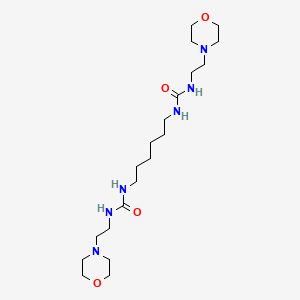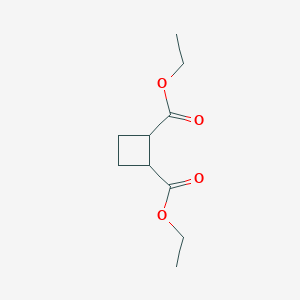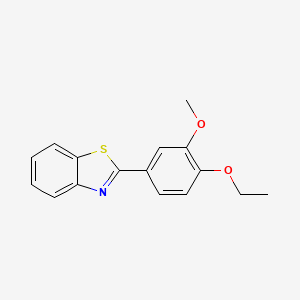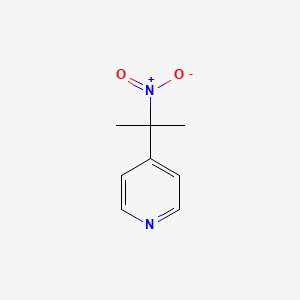
4-(1-Methyl-1-nitroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1-nitroethyl)pyridine is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structural features, which include a nitro group and a methyl group attached to the pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1-nitroethyl)pyridine typically involves the nitration of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-1-nitroethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or lithium diisopropylamide (LDA) as bases.
Major Products Formed
Oxidation: 4-(1-Amino-1-methylethyl)pyridine.
Reduction: this compound oxide.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1-nitroethyl)pyridine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1-nitroethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the compound and affecting its binding affinity to target molecules. The methyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpyridine: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitropyridine: Lacks the methyl group, affecting its steric properties and reactivity.
4-(1,1-Dimethyl-2-nitroethyl)benzene: Contains a similar nitroethyl group but attached to a benzene ring instead of pyridine.
Uniqueness
4-(1-Methyl-1-nitroethyl)pyridine is unique due to the presence of both a nitro group and a methyl group on the pyridine ring. This combination of functional groups imparts distinctive chemical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
37387-93-2 |
|---|---|
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
4-(2-nitropropan-2-yl)pyridine |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,10(11)12)7-3-5-9-6-4-7/h3-6H,1-2H3 |
InChI-Schlüssel |
JWGIWURNZVFPIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=NC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)




